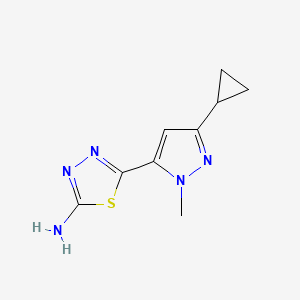
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune and inflammatory diseases.
作用機序
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting JAK activity, this compound can reduce inflammation and suppress the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can reduce the production of cytokines, which are proteins that play a key role in inflammation. It has also been shown to inhibit the activity of immune cells such as T cells and B cells, which are involved in the immune response. Additionally, this compound has been shown to have anti-tumor effects, as it can inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of using 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for researchers studying the immune system and inflammation. However, one limitation of using this compound is that it can have off-target effects, meaning that it can affect other signaling pathways in addition to JAKs. This can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are many potential future directions for research involving 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another potential direction is the use of this compound in combination with other drugs to treat autoimmune and inflammatory diseases. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of cancer and other diseases. Further studies are needed to fully understand the potential of this compound and to develop new applications for this promising compound.
合成法
The synthesis of 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 2-cyclopropyl-4-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminothiazole to yield the desired compound.
科学的研究の応用
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
5-(5-cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-7(8-11-12-9(10)15-8)4-6(13-14)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJYEGLHHBTJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

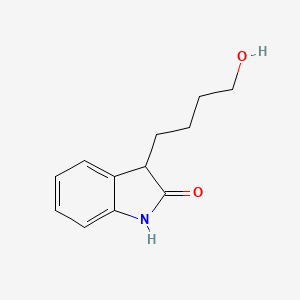
![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
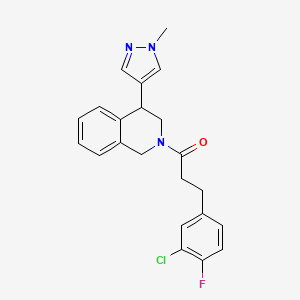
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)

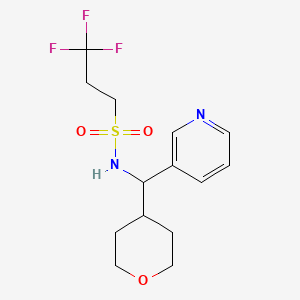

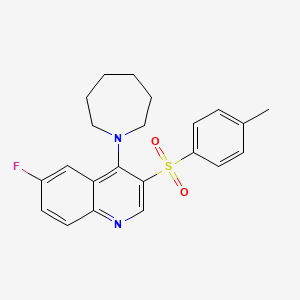


![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
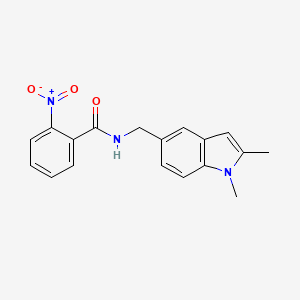
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)